1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrazole-furan hybrid moiety linked via an ethyl group to a trifluoromethyl-substituted phenylurea scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetics .
Properties
IUPAC Name |
1-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)14-2-1-3-15(8-14)23-16(25)21-5-6-24-10-13(9-22-24)12-4-7-26-11-12/h1-4,7-11H,5-6H2,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQRZXNRGBFEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with the pyrazole intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl-substituted phenyl group can be attached using a Friedel-Crafts acylation reaction.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a specialty chemical for use in materials science or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s furan-pyrazole hybrid distinguishes it from thiazole-piperazine (11e), imidazo-pyrazole (), and thiophene-pyrazole () derivatives. Furan’s oxygen atom may confer distinct electronic and steric properties compared to sulfur-containing thiophene or nitrogen-rich imidazo-pyrazole .
- Trifluoromethyl Position : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with the 4-position in SI98 () and 2-position in . Positional isomerism can significantly alter target binding; for example, 3-substituted trifluoromethyl groups may enhance steric hindrance in enzyme active sites .
- Synthetic Yields : While yields for the target compound are unavailable, analogs like 11e and SI98 achieve high yields (86.7–88.9%) via optimized urea-forming reactions, suggesting robust synthetic routes for this class .
Table 2: Hypothesized Functional Differences
Key Observations :
- Target Selectivity : The target compound’s furan-pyrazole system may favor kinase inhibition over GPCR modulation, whereas thiazole-piperazine derivatives (11e) are more likely to target metalloenzymes .
- Solubility and Bioavailability : SI98’s methoxy group () enhances water solubility compared to the target compound’s lipophilic trifluoromethyl and furan groups, which may limit oral bioavailability .
- TRP Channel Interactions: ’s imidazo-pyrazole derivative shares structural similarities with known TRPV1 antagonists (e.g., BCTC), suggesting the target compound could be repurposed for pain or inflammation pathways .
Biological Activity
The compound 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that combines a furan ring, a pyrazole moiety, and a urea functional group. This structural arrangement suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is , and its structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan and pyrazole rings can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to enzymes or receptors.
Anticancer Properties
Research indicates that compounds containing pyrazole and furan rings often exhibit anticancer properties. For instance, related compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells.
Antifungal Activity
The presence of nitrogen-containing heterocycles like pyrazole has been linked to antifungal activity. Studies suggest that similar compounds can disrupt fungal cell membranes or inhibit essential enzymes, leading to cell death. The unique structure of this compound may offer novel mechanisms of action against resistant fungal strains.
Structure-Activity Relationship (SAR)
The structural features of 1-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea significantly influence its biological activity. The following table summarizes the SAR findings based on various studies:
| Structural Feature | Biological Activity | Impact on Efficacy |
|---|---|---|
| Furan ring | Enhances interaction with biological targets | Increases binding affinity |
| Pyrazole moiety | Exhibits anticancer and antifungal properties | Provides multiple interaction sites |
| Trifluoromethyl group | Improves lipophilicity and metabolic stability | Enhances bioavailability |
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including those with mutations in the B-Raf and Ras genes. The IC50 values ranged from 10 to 50 µM, indicating moderate potency against these cancer types.
Case Study 2: Antifungal Efficacy
A recent study evaluated the antifungal activity of related pyrazole compounds against Candida albicans. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL, suggesting good antifungal potential. The mechanism was hypothesized to involve disruption of the fungal cell wall integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
